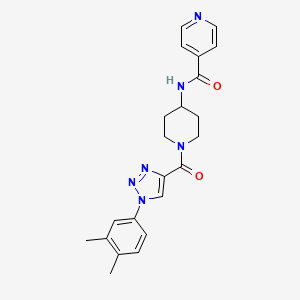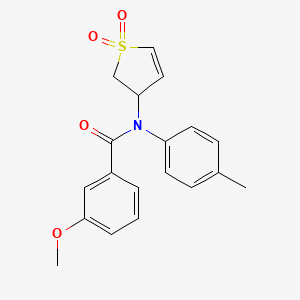
Ácido 2-(((4-oxo-3,4-dihidroquinazolin-2-il)metil)tio)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound has a molecular formula of C16H12N2O3S and a molecular weight of 312.34 g/mol. It is characterized by the presence of a quinazolinone core, which is a fused heterocyclic system, and a benzoic acid moiety.
Aplicaciones Científicas De Investigación
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization and oxidation steps. One common method involves the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, which is then subjected to S-alkylation to obtain the desired compound.
Industrial Production Methods
the use of green chemistry approaches, such as DES and microwave-induced synthesis, suggests that environmentally friendly and efficient methods are being explored for its large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted benzoic acid derivatives .
Mecanismo De Acción
The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid include:
- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate
- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid
- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)butanoic acid
Uniqueness
What sets 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid apart from its similar compounds is its specific substitution pattern and the presence of the benzoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFPMZPYJZNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2447006.png)
![6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2447007.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2447015.png)

![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)

![1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE](/img/structure/B2447021.png)



